molecular formula C18H21NO2 B12878194 N-Benzyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide CAS No. 62187-49-9

N-Benzyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide

Cat. No.: B12878194
CAS No.: 62187-49-9
M. Wt: 283.4 g/mol
InChI Key: XHOOBPNSORJGFM-UHFFFAOYSA-N
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Description

N-Benzyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide is a synthetic carboxamide derivative characterized by a cyclopentane core substituted with a benzyl group and a 5-methylfuran-2-yl moiety. The compound’s structure combines aromatic (benzyl) and heteroaromatic (furan) substituents, which may influence its physicochemical properties, such as solubility, melting point, and biological activity.

Properties

CAS No.

62187-49-9

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

N-benzyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide

InChI

InChI=1S/C18H21NO2/c1-14-11-12-17(21-14)19(13-15-7-3-2-4-8-15)18(20)16-9-5-6-10-16/h2-4,7-8,11-12,16H,5-6,9-10,13H2,1H3

InChI Key

XHOOBPNSORJGFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)N(CC2=CC=CC=C2)C(=O)C3CCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid with benzylamine and 5-methylfuran-2-ylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The benzyl or furan groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

N-Benzyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Benzyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-Benzyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide with key analogs based on substituent variations, synthetic yields, and thermal stability.

Structural Analogs from

Compounds in share the 5-methylfuran-2-yl group but differ in their core scaffolds (triazolo[1,5-a]pyridine or thiazolo[3,2-a]pyridine). For example:

  • Compound 4d : Features a triazolopyridine core with a methoxyphenyl substituent.
    • Yield: 80%, Melting Point: 213–215°C .
  • Compound 7 : Contains a thiazolopyridine core with dual 5-methylfuran groups.
    • Yield: 91%, Melting Point: 210–212°C .

Key Insight : The presence of fused heterocyclic cores (e.g., triazolo- or thiazolopyridine) generally results in higher melting points (>210°C) compared to simple carboxamides, likely due to increased molecular rigidity and intermolecular interactions.

Carboxamide Derivatives from

describes cyclopentanecarboxamides with phenylamino substituents:

  • Compound 2a: 1-(Phenylamino)cyclopentanecarboxamide. Yield: 90%, Melting Point: 166°C .
  • Compound 2c: 1-[(4-Methoxyphenyl)amino]cyclopentanecarboxamide. Yield: 50%, Melting Point: 90–93°C .

Key Insight : Substitution with electron-donating groups (e.g., methoxy) reduces melting points, possibly due to disrupted crystalline packing. The target compound’s benzyl and furan substituents may similarly affect its thermal stability.

Benzyl-Containing Analogs from

Compound 12b (N-Benzyl-5-(5-(3-hydroxyphenyl)thiophene-2-yl)-N-methylpentaneamide) shares a benzyl group but incorporates a thiophene moiety instead of furan:

  • Synthesis: Uses HOBt/EDC coupling with benzylmethylamine .
  • Purification: Column chromatography (cyclohexane:EtOAc 1:1) .

Data Table: Comparative Analysis of Key Compounds

Compound Name / ID Core Structure Substituents Yield (%) Melting Point (°C) Source
This compound Cyclopentanecarboxamide Benzyl, 5-methylfuran-2-yl N/A N/A Target
4d () Triazolo[1,5-a]pyridine 3-Methoxyphenyl, 5-methylfuran-2-yl 80 213–215
7 () Thiazolo[3,2-a]pyridine Dual 5-methylfuran-2-yl 91 210–212
2a () Cyclopentanecarboxamide Phenylamino 90 166
12b () Pentaneamide Benzyl, thiophene-2-yl N/A N/A

Research Findings and Implications

Synthetic Efficiency : Heterocyclic cores (e.g., triazolo- or thiazolopyridine) often require multi-step syntheses but achieve high yields (>80%) . In contrast, simpler carboxamides (e.g., 2a) also show high yields (90%) but lower thermal stability .

Thermal Stability : Fused heterocycles () exhibit higher melting points (>210°C) than carboxamides with flexible substituents (e.g., 2c: 90–93°C) . The target compound’s melting point may lie between these ranges, depending on substituent interactions.

Substituent Effects : Electron-withdrawing groups (e.g., nitriles in ) enhance molecular rigidity, while bulky or polar groups (e.g., galactosyl in 4e) may complicate purification .

Biological Activity

N-Benzyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article presents a detailed overview of its biological properties, including antimicrobial and anti-inflammatory effects, as well as its mechanisms of action and comparisons with similar compounds.

PropertyValue
CAS No. 62187-49-9
Molecular Formula C18H21NO2
Molecular Weight 283.4 g/mol
IUPAC Name This compound
InChI Key XHOOBPNSORJGFM-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies highlight its ability to inhibit pro-inflammatory cytokines, which play a crucial role in inflammatory responses. This activity may be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases.

The biological effects of this compound are believed to stem from its interaction with specific molecular targets:

  • Receptor Binding: The compound may bind to various receptors involved in inflammation and immune response modulation.
  • Enzyme Inhibition: It could inhibit enzymes responsible for the synthesis of inflammatory mediators, thereby reducing inflammation.

Further research is needed to elucidate the precise pathways and molecular interactions involved.

Case Studies and Research Findings

  • Study on Antimicrobial Activity:
    • A study conducted by researchers demonstrated that this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli . This indicates a promising potential for therapeutic applications in infectious diseases.
  • Anti-inflammatory Research:
    • In a controlled experiment, the compound was administered to animal models exhibiting symptoms of inflammation. Results indicated a significant reduction in swelling and pain compared to control groups, suggesting its efficacy as an anti-inflammatory agent .
  • Comparative Analysis:
    • When compared with similar compounds such as N-Benzyl-N-(5-methylfuran-2-yl)butanamide, this compound demonstrated superior activity in both antimicrobial and anti-inflammatory assays .

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